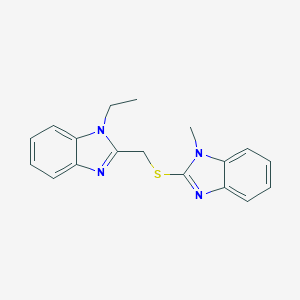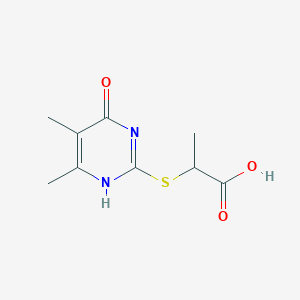![molecular formula C23H20ClN3O3S2 B498895 11-benzyl-5-[(4-chlorophenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B498895.png)
11-benzyl-5-[(4-chlorophenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a unique structure that includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, which is further substituted with benzyl, chlorophenylsulfonyl, and other functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the benzyl and chlorophenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industry: The compound can serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-benzyl-2-{[(4-chlorophenyl)sulfonyl]methyl}-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenylsulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for certain biological targets.
Propriétés
Formule moléculaire |
C23H20ClN3O3S2 |
|---|---|
Poids moléculaire |
486g/mol |
Nom IUPAC |
11-benzyl-5-[(4-chlorophenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H20ClN3O3S2/c24-16-6-8-17(9-7-16)32(29,30)14-20-25-22(28)21-18-10-11-27(12-15-4-2-1-3-5-15)13-19(18)31-23(21)26-20/h1-9H,10-14H2,(H,25,26,28) |
Clé InChI |
USXVVMGRBSKLRD-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
SMILES canonique |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B498812.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B498813.png)
![Benzimidazole, 1-ethyl-2-[2-(3,4-dimethylphenoxy)ethylthio]-](/img/structure/B498814.png)


![2-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B498820.png)
![1-(2-Phenoxyethyl)-2-[(2-phenoxyethyl)thio]-1H-benzimidazole](/img/structure/B498821.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B498822.png)
![5-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B498823.png)
![7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol](/img/structure/B498825.png)
![3-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]propanoic acid, AldrichCPR](/img/structure/B498828.png)

![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B498832.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B498834.png)
